molecular formula C4H3F3N4S2 B3330080 n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea CAS No. 66181-17-7

n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea

Cat. No.: B3330080
CAS No.: 66181-17-7
M. Wt: 228.2 g/mol
InChI Key: RIFPTLSDENCJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea is a chemical compound that belongs to the class of thiourea derivatives. It is characterized by the presence of a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a thiourea moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with an isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: Research has indicated its potential as an antitumor agent and as a lead compound for the development of new drugs.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the thiourea moiety can form hydrogen bonds with target proteins. This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another thiourea derivative with similar catalytic properties.

    N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: A compound with potential antitumor activity.

Uniqueness

N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea is unique due to its specific combination of a trifluoromethyl group and a thiadiazole ring, which imparts distinct chemical properties and biological activities. Its ability to act as a catalyst and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N4S2/c5-4(6,7)1-10-11-3(13-1)9-2(8)12/h(H3,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFPTLSDENCJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)NC(=S)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea
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n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea
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n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea
Reactant of Route 6
n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea

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